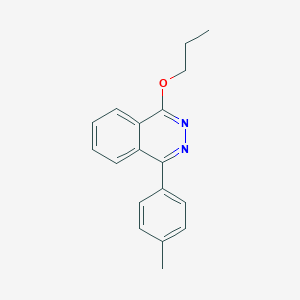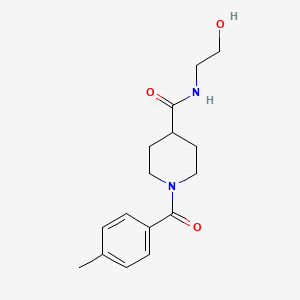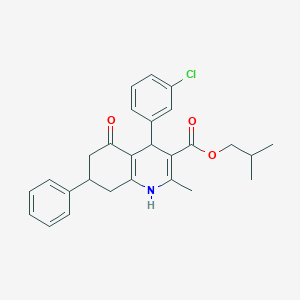
1-(4-methylphenyl)-4-propoxyphthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-4-propoxyphthalazine, also known as MPP, is a chemical compound that belongs to the class of phthalazines. It has been widely studied for its potential therapeutic applications in the field of neuroscience. MPP has been found to exhibit neuroprotective properties and has been studied extensively for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease.
Mechanism of Action
1-(4-methylphenyl)-4-propoxyphthalazine has been found to exert its neuroprotective effects through a variety of mechanisms. It has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that plays a role in the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound can increase dopamine levels in the brain, which may help to protect against neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may help to protect against neurodegeneration. This compound has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-(4-methylphenyl)-4-propoxyphthalazine has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and can be synthesized in large quantities. This compound has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of this compound in lab experiments. It is a relatively complex compound that requires multistep synthesis, which can be time-consuming and expensive. Additionally, this compound has been found to have limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 1-(4-methylphenyl)-4-propoxyphthalazine. One area of interest is the development of new derivatives of this compound that may exhibit improved neuroprotective properties. Another area of interest is the use of this compound in combination with other compounds for the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
1-(4-methylphenyl)-4-propoxyphthalazine can be synthesized through a multistep process involving the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and further reaction with propyl bromide. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
1-(4-methylphenyl)-4-propoxyphthalazine has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease.
properties
IUPAC Name |
1-(4-methylphenyl)-4-propoxyphthalazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-3-12-21-18-16-7-5-4-6-15(16)17(19-20-18)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILQKUYOQJIINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5020952.png)

![4-methoxy-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B5020962.png)


![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5020995.png)

![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-5-methoxyphenol](/img/structure/B5021012.png)
![5-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2-methoxyphenol](/img/structure/B5021024.png)


![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-3-(phenylthio)propanamide](/img/structure/B5021053.png)
![N-[1-(2-phenylethyl)-4-piperidinyl]-4-morpholinamine](/img/structure/B5021058.png)
![2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5021059.png)